3-(Benzenesulfonyl)cyclobutan-1-ol
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Overview
Description
3-(Benzenesulfonyl)cyclobutan-1-ol is an organic compound with the molecular formula C₁₀H₁₂O₃S It is a cyclobutane derivative featuring a benzenesulfonyl group and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Benzenesulfonyl)cyclobutan-1-ol typically involves the reaction of benzenesulfonyl chloride with cyclobutanone under basic conditions. The reaction proceeds through the formation of an intermediate sulfonyl ester, which is subsequently hydrolyzed to yield the desired product. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out in an organic solvent like dichloromethane or toluene .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-(Benzenesulfonyl)cyclobutan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield 3-(benzenesulfonyl)cyclobutanone, while reduction of the sulfonyl group can produce 3-(benzenesulfonyl)cyclobutane .
Scientific Research Applications
3-(Benzenesulfonyl)cyclobutan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a useful probe in studying enzyme mechanisms and protein-ligand interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(Benzenesulfonyl)cyclobutan-1-ol involves its interaction with molecular targets such as enzymes or receptors. The benzenesulfonyl group can act as an electrophile, reacting with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target molecule, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-(Benzenesulfonyl)cyclobutan-1-one: This compound is similar in structure but features a ketone group instead of a hydroxyl group.
Benzenesulfonyl chloride: A precursor in the synthesis of 3-(Benzenesulfonyl)cyclobutan-1-ol.
Cyclobutanone: The cyclobutane ring without the benzenesulfonyl group.
Uniqueness
This compound is unique due to the presence of both a benzenesulfonyl group and a hydroxyl group on a cyclobutane ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C10H12O3S |
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Molecular Weight |
212.27 g/mol |
IUPAC Name |
3-(benzenesulfonyl)cyclobutan-1-ol |
InChI |
InChI=1S/C10H12O3S/c11-8-6-10(7-8)14(12,13)9-4-2-1-3-5-9/h1-5,8,10-11H,6-7H2 |
InChI Key |
LRSVJGGNPYIXBK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CC1S(=O)(=O)C2=CC=CC=C2)O |
Origin of Product |
United States |
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